

Refining C(Yigsr)3-NH2 concentration for hydrogel bioactivity

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Compound of Interest

Compound Name: C(Yigsr)3-NH2

CAS No.: 145194-33-8

Cat. No.: B126921

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Technical Support Center: C(YIGSR)3-NH2 Hydrogels

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the concentration of **C(YIGSR)3-NH2** in hydrogel formulations to optimize bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is **C(YIGSR)3-NH2** and why is it used in hydrogels?

A1: **C(YIGSR)3-NH2** is a synthetic peptide containing three repeats of the YIGSR sequence (Tyrosine-Isoleucine-Glycine-Serine-Arginine) with a C-terminal amide and an N-terminal cysteine. The YIGSR sequence is a functional motif derived from the β 1 chain of laminin, a major protein in the basement membrane.[1][2] It is incorporated into hydrogels to enhance their bioactivity by promoting cell adhesion, influencing cell behavior, and mimicking the natural extracellular matrix (ECM).[3][4] The cysteine residue provides a convenient site for covalent conjugation to hydrogel backbones.

Q2: What is the primary receptor for the YIGSR peptide sequence?

A2: The YIGSR sequence is known to interact with high affinity to the 67 kDa laminin receptor. [5][6] It also mediates cell adhesion through integrins, particularly the $\alpha6\beta1$ integrin. [1]

Q3: What is a typical concentration range for **C(YIGSR)3-NH2** in hydrogels?

A3: The optimal concentration of **C(YIGSR)3-NH2** is application-dependent and can range from micromolar to millimolar concentrations. For example, studies on macrophage modulation have used concentrations from 2 mM to 8 mM in 2D culture and 5 mM to 10 mM when encapsulated in 3D PEG hydrogels. [1][7] For promoting cell adhesion of other cell types, concentrations of 1 mM to 5 mM have been shown to be effective. [8] It is crucial to perform a dose-response study for your specific cell type and application.

Q4: Can **C(YIGSR)3-NH2** be combined with other bioactive peptides in a hydrogel formulation?

A4: Yes, **C(YIGSR)3-NH2** is often used in combination with other peptides to create a more complex and biomimetic microenvironment. A common example is the co-immobilization of YIGSR with the RGD (Arginine-Glycine-Aspartic acid) peptide, which is found in fibronectin and other ECM proteins and binds to a different set of integrins. [1][9] This combination can elicit synergistic effects on cell behavior.

Troubleshooting Guides

Peptide Handling and Hydrogel Preparation

Problem: My **C(YIGSR)3-NH2** peptide won't dissolve.

- Possible Cause: Peptides with hydrophobic residues like Isoleucine and Tyrosine can have limited aqueous solubility. The overall charge of the peptide also influences its solubility.
- Solution:
 - Start with a small test amount: Before dissolving the entire batch, test the solubility of a small aliquot.
 - Choose the right solvent: While the YIGSR sequence has charged residues (Arginine), it's best to start with sterile, deionized water. If solubility is an issue, you can try adding a

small amount of an organic solvent like DMSO or DMF, followed by dilution with your aqueous buffer. Caution: Avoid DMSO if your hydrogel chemistry is sensitive to it, or if you are working with cell types sensitive to residual DMSO.

- pH adjustment: The net charge of the peptide can be manipulated by adjusting the pH. Since YIGSR contains a basic residue (Arginine), dissolving it in a slightly acidic solution (e.g., dilute acetic acid) may improve solubility.
- Sonication: Brief sonication can help to break up aggregates and enhance dissolution.

Problem: My hydrogel gelation is inconsistent (too fast, too slow, or incomplete).

- Possible Cause: The incorporation of peptides, especially those with reactive groups like cysteine, can interfere with the crosslinking chemistry of the hydrogel.
- Solution:
 - Confirm peptide concentration: Inaccuracies in peptide concentration can affect the stoichiometry of the crosslinking reaction.
 - Degas solutions: If your crosslinking chemistry is sensitive to oxygen (e.g., some free-radical polymerizations), ensure all solutions, including the peptide solution, are thoroughly degassed.
 - Control for peptide-crosslinker interactions: The free thiol on the cysteine of **C(YIGSR)3-NH₂** is intended for conjugation. Ensure that it is not prematurely reacting with other components or deactivating your crosslinkers.
 - Optimize crosslinker concentration: You may need to adjust the concentration of your crosslinking agent to compensate for any interactions with the peptide.

Cell Culture and Bioactivity Assays

Problem: Low cell viability after encapsulation in the **C(YIGSR)3-NH₂** hydrogel.

- Possible Cause: The gelation process itself (e.g., UV light for photopolymerization, chemical crosslinkers) can be cytotoxic. High concentrations of the peptide may also have unintended effects on some cell types.

- Solution:
 - Optimize gelation parameters: Reduce the intensity or duration of UV exposure, or lower the concentration of potentially cytotoxic chemical crosslinkers.
 - Perform a peptide concentration toxicity screen: Before encapsulation, culture your cells in 2D with varying concentrations of soluble **C(YIGSR)3-NH2** to identify any cytotoxic effects.
 - Ensure cytocompatible reagents: Use sterile, endotoxin-free reagents for all steps of hydrogel preparation and cell encapsulation.

Problem: High variability in bioactivity assay results.

- Possible Cause: Inconsistent hydrogel properties, uneven cell distribution, or issues with the assay itself can lead to variable results.
- Solution:
 - Ensure homogeneous hydrogel formation: Thoroughly mix the peptide, cells, and hydrogel precursors before initiating gelation to ensure a uniform distribution.
 - Standardize cell seeding density: Use a consistent cell density for all experiments, as this can influence the cellular response.
 - Run appropriate controls: Always include a control hydrogel without the **C(YIGSR)3-NH2** peptide, and potentially a hydrogel with a scrambled peptide sequence, to confirm that the observed bioactivity is specific to the YIGSR motif.
 - Optimize assay conditions: Ensure that your bioactivity assay (e.g., immunostaining, gene expression analysis) is optimized for 3D hydrogel cultures. This may involve adjusting antibody concentrations, incubation times, or cell lysis protocols.

Quantitative Data Summary

The following tables summarize **C(YIGSR)3-NH2** concentrations used in various studies and their observed effects.

Application	Cell Type	Hydrogel System	C(YIGSR)3-NH2 Concentration	Key Bioactive Outcome	Reference
Macrophage Polarization	Murine Macrophages	2D Culture	2 mM	Increased iNOS expression (pro-inflammatory)	[1][7]
Macrophage Polarization	Murine Macrophages	2D Culture	5 mM, 8 mM	Varied effects on iNOS expression	[1][7]
Macrophage Polarization	Human Macrophages	3D PEG Hydrogel	5 mM	Increased iNOS expression in M1 macrophages	[1]
Macrophage Polarization	Human Macrophages	3D PEG Hydrogel	10 mM	No significant difference in iNOS compared to control	[1]
Cell Adhesion & Phenotype	Mammary Epithelial Cells	3D PEG Hydrogel	1 mM, 5 mM	Supported formation of organized cell structures	[8]
Neuronal Cell Growth	C6 glial cells, SHSY5Y neuroblastoma cells	Supramolecular Hydrogel	Not specified	Promoted neurite extension and healthier morphology	[4][10]
Nerve Regeneration	General	Collagen Hydrogel	Not specified	Used to enhance neurite	[11][12]

extension
and
directional
growth

Experimental Protocols

Protocol 1: Preparation of a PEG-Based Hydrogel with Covalently Conjugated **C(YIGSR)3-NH2**

This protocol is a general guideline for incorporating **C(YIGSR)3-NH2** into a poly(ethylene glycol) (PEG) hydrogel using a thiol-ene click chemistry reaction.

Materials:

- PEG-norbornene (PEG-NB)
- **C(YIGSR)3-NH2** peptide
- Dithiothreitol (DTT) or other dithiol crosslinker
- Photoinitiator (e.g., Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
- Sterile, cell culture grade PBS or desired buffer
- Cells for encapsulation (optional)

Methodology:

- Prepare Stock Solutions:
 - Dissolve PEG-NB in sterile PBS to the desired final concentration (e.g., 10% w/v).
 - Dissolve **C(YIGSR)3-NH2** in sterile PBS to a high-concentration stock solution (e.g., 20 mM). Refer to the troubleshooting guide for solubility assistance.
 - Dissolve the dithiol crosslinker in sterile PBS. The final concentration will depend on the desired hydrogel stiffness.

- Dissolve the photoinitiator in sterile PBS (e.g., 0.05% w/v). Protect from light.
- Pre-conjugation of Peptide (optional but recommended):
 - In a light-protected tube, mix the PEG-NB solution with the **C(YIGSR)3-NH2** stock solution to achieve the desired final peptide concentration.
 - Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature to allow the thiol group on the cysteine of the peptide to react with the norbornene groups on the PEG.
- Cell Encapsulation (if applicable):
 - Prepare a single-cell suspension at the desired concentration in cell culture medium.
 - Gently mix the cell suspension with the PEG-peptide solution.
- Hydrogel Crosslinking:
 - Add the dithiol crosslinker and the photoinitiator to the PEG-peptide-cell mixture.
 - Mix gently but thoroughly by pipetting.
 - Pipette the precursor solution into the desired mold or well plate.
 - Expose the solution to UV light (e.g., 365 nm) for a predetermined time to initiate crosslinking and form the hydrogel. The exposure time will need to be optimized based on the photoinitiator concentration and light intensity.
- Post-Gelation:
 - Wash the hydrogels with sterile PBS or cell culture medium to remove any unreacted components.
 - Add fresh cell culture medium and incubate under standard conditions.

Protocol 2: Assessing Hydrogel Bioactivity via Immunofluorescence Staining

This protocol describes how to assess the expression of a protein marker of bioactivity (e.g., iNOS for macrophage activation) in cells encapsulated in the hydrogel.

Materials:

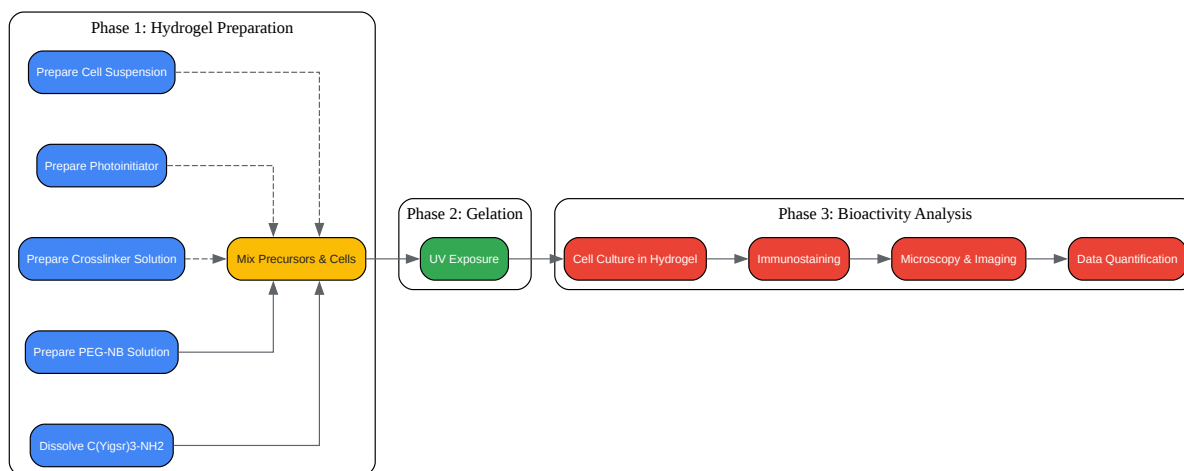
- Cell-laden hydrogels from Protocol 1
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibody (e.g., anti-iNOS)
- Fluorescently-labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

Methodology:

- Fixation:
 - Carefully remove the culture medium from the hydrogels.
 - Add 4% PFA and incubate for 20-30 minutes at room temperature.
 - Wash the hydrogels three times with PBS for 5 minutes each.
- Permeabilization:
 - Add the permeabilization buffer and incubate for 15-20 minutes at room temperature.
 - Wash three times with PBS.
- Blocking:

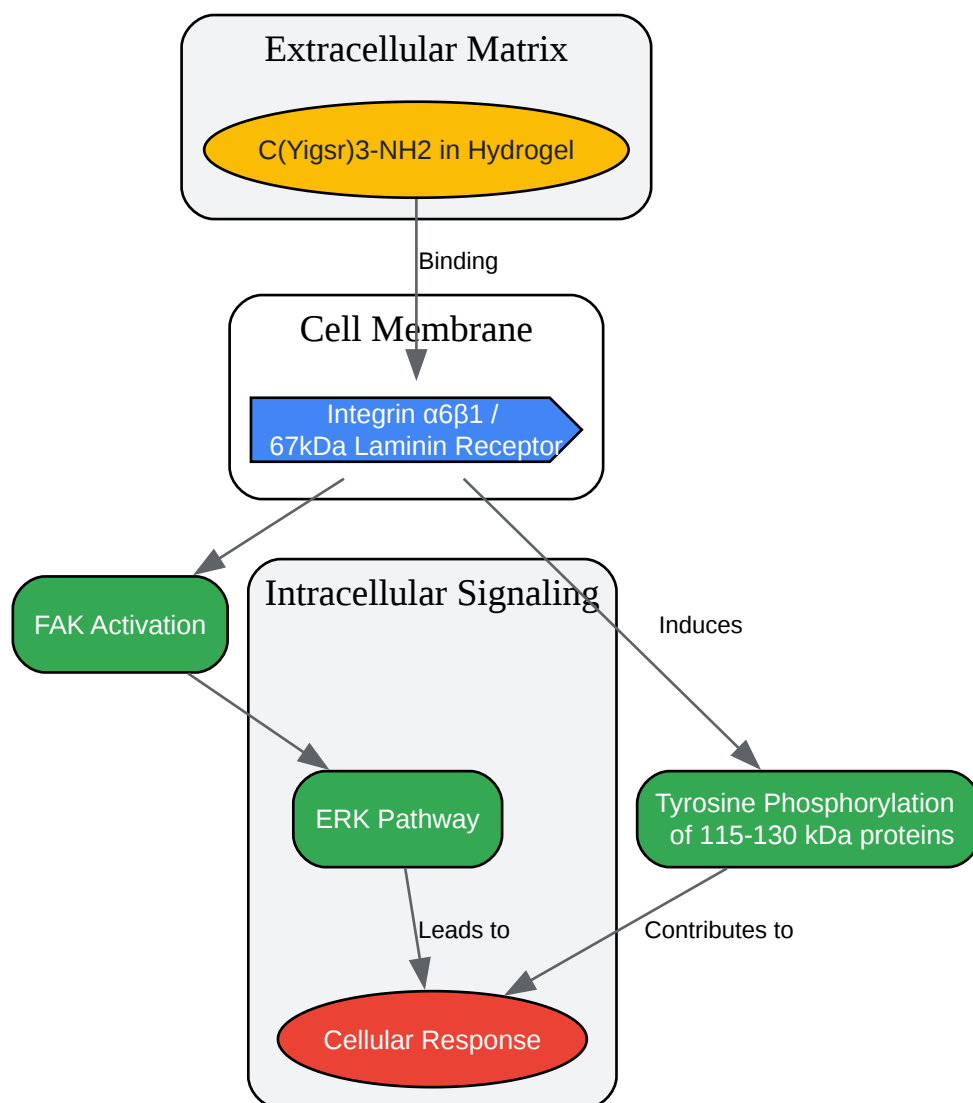
- Add blocking buffer and incubate for 1-2 hours at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody in the blocking buffer to its optimal concentration.
 - Incubate the hydrogels with the primary antibody solution overnight at 4°C.
- Secondary Antibody Incubation:
 - Wash the hydrogels three times with PBS.
 - Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Protect from light.
 - Incubate for 1-2 hours at room temperature, protected from light.
- Counterstaining:
 - Wash the hydrogels three times with PBS.
 - Incubate with DAPI solution for 5-10 minutes.
 - Wash twice with PBS.
- Imaging:
 - Place the hydrogels on a microscope slide with a drop of mounting medium and cover with a coverslip.
 - Image using a confocal or fluorescence microscope.

Visualizations



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Caption: Experimental workflow for creating and analyzing **C(YIGSR)3-NH2** hydrogels.



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Caption: YIGSR-mediated cell signaling pathway.

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